molecular formula C15H12N4O2 B2634358 N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide CAS No. 2034466-37-8

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Cat. No. B2634358
CAS RN: 2034466-37-8
M. Wt: 280.287
InChI Key: HNGZLLYUUUISLE-UHFFFAOYSA-N
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Description

“N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide” is a chemical compound that has gained attention in various fields of research. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of these compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process can be catalyzed by magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . Single crystals were developed for some of the most active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions were promoted by I2 and TBHP in a metal-free environment .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various methods. The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .

Future Directions

The future directions for the research and development of these compounds include further evaluation of their anti-tubercular activity, cytotoxicity, and potential applications in the treatment and/or prophylaxis of diseases which can be treated with HDL-cholesterol raising agents, such as dyslipidemia, atherosclerosis, and cardiovascular diseases .

properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-15(13-4-2-8-21-13)19-10-12-14(18-7-6-17-12)11-3-1-5-16-9-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGZLLYUUUISLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

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